phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
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Overview
Description
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound with a unique structure that combines a phenyl group, a cyclopropane ring, and a tetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopropanecarbonyl group and the phenyl carbamate moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities while maintaining its structural integrity.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs with modified functional groups.
Scientific Research Applications
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-phenylphenyl)acetamide
Uniqueness
Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate stands out due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts unique steric and electronic properties. These features contribute to its distinct reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFFLQIASRTXOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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